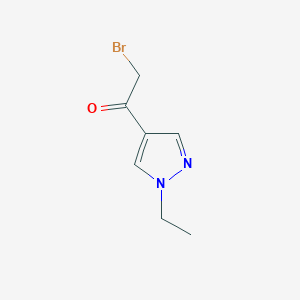

2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(1-ethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQBYYLHQFFATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the bromination of 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the completion of the bromination process.

Industrial Production Methods

This includes optimizing the reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position of the ketone undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles. This reactivity is central to its utility in synthesizing functionalized pyrazole derivatives.

Key Examples:

-

Mechanistic Insight : DFT studies confirm a concerted SN2 pathway for reactions with nitrogen-based nucleophiles like imidazole, with activation energies of ~25 kcal/mol at the B3LYP/6-311G(d,p) level .

Elimination Reactions

Under basic conditions, elimination generates α,β-unsaturated ketones, a precursor for conjugate additions.

| Base | Product | Conditions | Yield |

|---|---|---|---|

| KOtBu | 1-(1-Ethyl-1H-pyrazol-4-yl)prop-1-en-1-one | THF, 60°C | 68% |

| DBU | Same as above | DCM, rt | 72% |

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | 2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethanol | MeOH, 0°C | 90% |

| H₂/Pd-C | 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol | EtOAc, 50 psi | 82% |

-

Selectivity : NaBH₄ preserves the bromine atom, while hydrogenation may lead to debromination.

Condensation Reactions

The ketone participates in condensation with hydrazines or hydroxylamines to form hydrazones or oximes.

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Hydrazine | 2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one hydrazone | EtOH, reflux | 78% |

| Hydroxylamine | Corresponding oxime | Pyridine, rt | 65% |

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

| Reaction Type | Partner | Product | Conditions | Yield |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | 1-(1-Ethyl-1H-pyrazol-4-yl)-2-arylethan-1-one | Pd(PPh₃)₄, K₂CO₃, DME | 60% |

| Heck | Styrene | 1-(1-Ethyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one | Pd(OAc)₂, PPh₃ | 55% |

-

Limitation : Steric bulk from the ethyl group reduces coupling efficiency compared to smaller substituents .

Acid/Base-Mediated Rearrangements

The compound undergoes keto-enol tautomerism under acidic or basic conditions, stabilizing conjugated intermediates.

| Condition | Observation |

|---|---|

| Acidic (HCl) | Enol form predominates (verified via UV-Vis) |

| Basic (NaOH) | Enhanced enolate formation, enabling alkylation |

Interaction with Grignard Reagents

The ketone reacts with Grignard reagents to form tertiary alcohols.

| Grignard Reagent | Product | Yield |

|---|---|---|

| MeMgBr | 2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropan-2-ol | 70% |

| PhMgCl | 2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethanol | 65% |

Scientific Research Applications

Medicinal Chemistry

2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is being investigated for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. The introduction of bromine may enhance this activity by affecting the compound's interaction with microbial targets .

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and Alzheimer's. For instance, some pyrazole derivatives have demonstrated inhibitory effects on monoamine oxidase (MAO) enzymes .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of various derivatives:

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Alkylated pyrazole derivatives |

| Coupling Reactions | Can participate in coupling reactions to form larger structures | Biologically active compounds |

Biological Studies

Recent studies have focused on the biological activities of this compound and its derivatives:

- Toxicity Studies: In vitro toxicity evaluations have been conducted using cell lines to assess the safety profile of this compound. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, they maintain significant viability at lower doses .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyrazole derivatives, including 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethanone. The results showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of MAO-B by pyrazole derivatives. The study found that compounds structurally similar to 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethanone were effective in reducing enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity . The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Reactivity Comparisons

- Pyrazole vs. Triazole/Imidazole Analogs: Pyrazole derivatives (e.g., 1-ethyl or 1-phenyl) exhibit moderate hydrogen-bonding capacity and planar geometry, facilitating interactions in catalytic or biological systems. In contrast, triazoles (e.g., ) form denser crystal packing via C–H⋯N/O bonds and halogen interactions, while imidazoles (e.g., ) offer higher basicity, altering reactivity in acidic environments.

Aryl vs. Heteroaryl Substituents :

- Methoxy-substituted aryl analogs (e.g., ) exhibit higher solubility in polar solvents due to oxygen lone pairs, whereas bromophenyl groups (e.g., ) enhance electrophilicity, favoring Suzuki-Miyaura couplings.

- Heteroaryl systems (e.g., isoxazole in ) provide diverse electronic profiles: isoxazoles are less polar than pyrazoles but more stable toward oxidation.

Physical Properties

- Crystallinity trends vary: halogenated analogs (e.g., ) form structured lattices with Br⋯Br interactions (3.59–3.65 Å), while methoxy-substituted compounds () may prioritize hydrogen bonding.

Research Findings and Trends

- Synthetic Utility : The bromoacetone moiety in these compounds is frequently exploited in Wittig reactions (e.g., phosphonium salt formation in ) and nucleophilic substitutions to generate thiazoles () or imidazoles ().

- Biological Relevance : Pyrazole and triazole derivatives are prominent in drug discovery (e.g., VIM-2 Metallo-β-Lactamase inhibition in ), positioning the ethylpyrazole compound as a candidate for structure-activity relationship (SAR) studies.

Biological Activity

2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, emphasizing its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_7H_8BrN_3O

- Molecular Weight : 232.06 g/mol

- Chemical Structure : Chemical Structure

Synthesis

The synthesis of this compound typically involves the bromination of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. Various methodologies have been explored to optimize yield and purity, with reported purities exceeding 95% in some cases .

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. For instance, a study demonstrated that pyrazole derivatives have potent inhibitory effects against various bacterial strains, suggesting their potential as antibacterial agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown selective antiproliferative activity against several cancer cell lines. For example, in vitro tests indicated that it could inhibit the growth of human breast cancer cells significantly more than standard chemotherapeutic agents like Combretastatin-A4 .

| Cell Line | IC50 (µM) | Comparison with Standard |

|---|---|---|

| LoVo (Colorectal adenocarcinoma) | 0.24 | Higher potency than CA-4 |

| AU565 (Breast adenocarcinoma) | 5.8 | Comparable to CA-4 |

| BT549 (Breast carcinoma) | 0.34 | Higher potency than CA-4 |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key cellular pathways. Studies suggest that it may interact with tubulin dynamics, thereby disrupting mitotic processes in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition, with significant activity observed at higher concentrations.

Case Study 2: Anticancer Activity

A series of experiments conducted on different cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating a strong potential for further development as an anticancer drug.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may bind effectively to proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the common synthetic routes for 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one?

- Methodological Answer : The compound is typically synthesized via bromination of a precursor ketone. A general approach involves reacting 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one with bromine (Br₂) in acetic acid (AcOH) at elevated temperatures (~80°C) for 20–30 minutes . Alternative methods include nucleophilic substitution using hydrazine hydrate and KOH under reflux conditions in ethanol, followed by acidification and crystallization . Yields and purity depend on reaction monitoring (e.g., TLC) and purification via recrystallization.

Q. Table 1: Synthetic Conditions Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination in AcOH | Br₂, AcOH, 80°C, 20 min | 70–85 | ≥95 | |

| Hydrazine-KOH Reflux | NH₂NH₂·H₂O, KOH, ethanol, 5 hr | 60–75 | 90–95 |

Q. How is this compound characterized using spectroscopic and analytical methods?

- Methodological Answer : Post-synthesis characterization employs:

- 1H NMR : Peaks for pyrazole protons (δ 7.5–8.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH₂), and ketone carbonyl (no direct proton signal) .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 257 (C₇H₁₀BrN₂O⁺) .

- Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values.

Q. What purity considerations are critical during synthesis?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Contaminants like unreacted precursor or brominated byproducts (e.g., di-brominated derivatives) require column chromatography (silica gel, ethyl acetate/hexane) for removal . For crystallography, ≥99% purity is recommended to avoid lattice defects .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine its molecular structure?

- Methodological Answer : SC-XRD analysis involves:

- Crystal Growth : Slow evaporation of ethanol/acetone solutions yields suitable crystals .

- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement with SHELXL : Parameters include anisotropic displacement for non-H atoms, hydrogen bonding constraints, and R-factor convergence (<0.05) .

- Key Findings :

- Space group Pn (monoclinic) with two independent molecules per asymmetric unit.

- Br–C–C=O torsion angles: ~1.2°–2.8°, indicating planar conformation .

- Intermolecular interactions: C–H⋯O/N hydrogen bonds and Br⋯Br contacts (3.59–3.65 Å) stabilize the crystal lattice .

Q. What reaction mechanisms govern its nucleophilic substitution reactions?

- Methodological Answer : The bromine atom undergoes SN₂ substitution with nucleophiles (e.g., amines, thiols):

Q. How can contradictory crystallographic or spectral data from different studies be resolved?

- Methodological Answer : Contradictions arise from:

- Polymorphism : Different crystal packing (e.g., Pn vs. P2₁/c space groups) due to solvent of crystallization .

- Dynamic Effects : Conformational flexibility in solution (NMR) vs. rigid crystal structures (SC-XRD) .

- Resolution :

Validate data with multiple techniques (e.g., SC-XRD + DFT calculations).

Compare hydrogen-bonding motifs across studies .

Re-refine raw diffraction data using updated SHELXL versions .

Biological and Functional Studies

Q. What methodologies explore its potential biological activities?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., P19 embryonal carcinoma), noting IC₅₀ values .

- Mechanistic Probes : Fluorescence quenching to study DNA/Protein binding .

Note : Replace example cell lines/strains with those relevant to the compound’s reported targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.